Rubusoside

Beschreibung

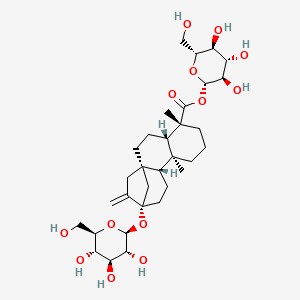

This compound has been reported in Rubus chingii var. suavissimus with data available.

from RUBUS

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPVROCHNBYFTP-OSHKXICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64849-39-4 | |

| Record name | Rubusoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubusoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBUSOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural sources and discovery of rubusoside in plants.

An In-depth Technical Guide to the Natural Sources and Discovery of Rubusoside

Introduction

This compound is a naturally occurring diterpenoid glycoside, specifically a steviol glycoside, recognized for its potent sweetening properties.[1] It is approximately 250-300 times sweeter than sucrose but is a non-caloric sweetener, making it a subject of significant interest in the food, beverage, and pharmaceutical industries.[2][3] Chemically, it is the β-D-glucosyl ester of 13-O-β-D-glucosyl-steviol.[4] Beyond its role as a natural sweetener, this compound has been investigated for various pharmacological activities, including anti-inflammatory, anti-allergic, and anti-angiogenic effects.[5][6][7] This guide provides a comprehensive overview of its natural sources, discovery, and the experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is predominantly found in plants of the Rubus genus, but it is also present in small quantities in Stevia rebaudiana. The primary commercial sources are the leaves of Rubus suavissimus and Rubus chingii.

-

Rubus suavissimus S. Lee : Commonly known as Chinese Sweet Tea or Tiancha, this plant is the most significant natural source of this compound.[1][8] The leaves of R. suavissimus are widely used to make herbal tea due to their intense natural sweetness, which is primarily attributed to this compound.[8]

-

Rubus chingii Hu : Also known as "Fu-Pen-Zi" in Chinese, this plant is another important source.[9][10] While traditionally valued for its fruits in Chinese medicine, its leaves are also rich in this compound.[9][10]

-

Stevia rebaudiana Bertoni : This well-known plant, the source of many commercial steviol glycosides like Stevioside and Rebaudioside A, also contains this compound, albeit in much lower concentrations compared to the Rubus species.[11]

Quantitative Data on this compound Content

The concentration of this compound varies depending on the plant species, cultivation conditions, and harvesting time. The table below summarizes the reported quantitative data.

| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |

| Rubus suavissimus S. Lee | Leaves | ~5.0% | [8] |

| Rubus suavissimus S. Lee | Crude Water Extract | 5.0% - 15.0% | [11] |

| Stevia rebaudiana Bertoni | Leaves | < 0.2% | [11] |

Discovery and Isolation

This compound was first identified and isolated in 1981 by Tanaka et al. from the methanol extract of the leaves of Rubus chingii Hu.[4][9][10] This discovery established the chemical basis for the sweet taste of this traditional medicinal plant. The initial isolation laid the groundwork for further phytochemical investigations into the Rubus genus and the broader family of steviol glycosides.

Experimental Protocols

The extraction, purification, and quantification of this compound are critical for both research and commercial production. The following sections detail the standard methodologies.

Extraction

The initial step involves extracting the crude glycoside mixture from the dried plant material.

Protocol: Aqueous Extraction of this compound from Rubus suavissimus Leaves

-

Preparation : Dry the leaves of Rubus suavissimus and grind them into a fine powder to increase the surface area for extraction.

-

Extraction : Mix the powdered leaves with water (a common ratio is 1:20 w/v).[12]

-

Heating : Heat the mixture to 60-80°C and stir continuously for 1-2 hours to facilitate the dissolution of this compound.

-

Filtration : After extraction, filter the mixture to separate the solid plant debris from the aqueous extract containing this compound.

-

Concentration : The resulting aqueous extract can be concentrated under vacuum to reduce the volume. This crude extract typically contains 5-15% this compound by dry weight.[11]

Alternatively, methanol can be used as the extraction solvent, which is efficient due to its lower boiling point, simplifying subsequent removal.[13]

Purification

A multi-step purification process is required to obtain high-purity this compound from the crude extract.

Protocol: Chromatographic Purification of this compound

-

Macroporous Resin Chromatography :

-

Dissolve the dried crude extract in water.

-

Pass the solution through a column packed with a macroporous adsorbent resin.[11] this compound and other glycosides will be adsorbed onto the resin.

-

Wash the column with water to remove impurities like sugars and salts.

-

Elute the adsorbed glycosides using an aqueous ethanol solution (e.g., 70-95% ethanol).[11]

-

Collect the eluate and evaporate the ethanol to yield a purified extract containing approximately 60% this compound.[11]

-

-

Silica Gel Chromatography :

-

For further purification, subject the 60% pure extract to column chromatography on silica gel.[14]

-

Use a solvent system of chloroform, methanol, and water in appropriate ratios as the mobile phase.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions rich in this compound.

-

Drying these fractions yields this compound with about 80% purity.[14]

-

-

Recrystallization :

-

Dissolve the 80% pure this compound in hot methanol.[14]

-

Allow the solution to cool slowly, promoting the formation of crystals.

-

Separate the crystals by filtration.

-

Wash the crystals with cold methanol and dry them under a vacuum.

-

This final step can yield this compound with a purity greater than 95-99%.[11][14]

-

Caption: General workflow for the extraction and purification of this compound from plant material.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the identification and quantification of this compound.

Protocol: HPLC Quantification of this compound

-

Instrumentation : An HPLC system equipped with a UV detector is typically used.[15]

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[16]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate buffer at pH 2.6) is effective. A common ratio is 32:68 (v/v) acetonitrile to buffer.[16]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[16]

-

Detection : UV detection at 210 nm is used, as steviol glycosides have a chromophore that absorbs at this wavelength.[15][16]

-

Quantification :

-

Prepare a series of standard solutions of high-purity this compound at known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the sample for analysis by dissolving a known weight of the extract in the mobile phase, filtering it through a 0.45 µm filter, and injecting it into the HPLC.[17]

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Biological Activity Pathway

This compound exhibits several biological activities. While detailed signaling pathways are complex, its mechanism often involves the modulation of key cellular targets. For instance, its anti-inflammatory effects have been linked to the inhibition of the NF-κB pathway, and it has been shown to inhibit glucose transport by targeting GLUT1 and GLUT5 transporters.[7][18]

Caption: Simplified diagram of this compound's inhibitory action on cellular pathways.

References

- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. marknature.com [marknature.com]

- 3. Sweet Tea Extract this compound Supplier70%--FocusHerb [focusherb.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology [frontiersin.org]

- 10. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2013133689A1 - High-purity this compound and process for producing of the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. US20130040033A1 - High-Purity this compound And Process For Purification Of The Same - Google Patents [patents.google.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

- 18. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Primary Biological Activities of Rubusoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubusoside, a diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is a natural, non-caloric sweetener. Beyond its sweetening properties, this compound has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the primary pharmacological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities. The following sections delve into the specifics of each of these core activities.

Anti-Diabetic Activity

This compound has demonstrated significant potential in the management of type 2 diabetes mellitus through multiple mechanisms of action. A key pathway involved is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Mechanism of Action: Activated AMPK plays a crucial role in cellular energy homeostasis. In the context of diabetes, its activation by this compound leads to:

-

Increased Glucose Transporter (GLUT) Translocation: this compound promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the bloodstream.[1]

-

Regulation of Hepatic Glucose Metabolism: It modulates the expression of glucose transporters in the liver, specifically downregulating GLUT2 and upregulating GLUT4, which contributes to reduced hepatic glucose output.[1]

-

Inhibition of Sugar Transport: this compound has been shown to directly inhibit human glucose transporter 1 (GLUT1) and fructose transporter 5 (GLUT5).

Quantitative Data:

| Biological Target | Assay Type | Result (IC50) | Reference |

| Human GLUT1 | Inhibition of glucose transport | 4.6 mM | [2] |

| Human GLUT5 | Inhibition of fructose transport | 6.7 mM | [2] |

Experimental Protocols:

AMPK Phosphorylation Assay (Western Blot)

-

Tissue/Cell Lysate Preparation: Homogenize liver tissue or lyse target cells (e.g., L6 myotubes) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.

GLUT4 Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Seed L6 myoblasts on coverslips and differentiate into myotubes. Treat the myotubes with this compound at desired concentrations and time points.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for GLUT4 for 1 hour.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope. Analyze the translocation of GLUT4 to the plasma membrane.

Signaling Pathway:

References

An In-depth Technical Guide on the Biosynthetic Pathway of Rubusoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of rubusoside, a naturally sweet diterpenoid glycoside of significant interest for its potential as a low-calorie sugar substitute and its pharmacological properties. This document details the enzymatic steps, regulatory mechanisms, and key quantitative data associated with this compound synthesis. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes complex biological processes using Graphviz diagrams.

Introduction to this compound

This compound is a steviol glycoside primarily found in the leaves of the Chinese sweet tea plant, Rubus suavissimus. Structurally, it consists of a steviol backbone glycosylated at the C13 hydroxyl group and the C19 carboxylic acid group. Its pleasant taste profile, with reduced bitterness compared to some other steviol glycosides, makes it a promising candidate for various applications in the food and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for optimizing its yield and quality.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the general terpenoid pathway and culminates in a series of specific glycosylation steps. The pathway can be broadly divided into three main stages: the formation of the diterpene precursor geranylgeranyl pyrophosphate (GGPP), the synthesis of the steviol aglycone, and the final glycosylation steps to yield this compound.

Upstream Pathway: Synthesis of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of the universal diterpene precursor, GGPP, occurs in plants through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.

Formation of the Steviol Aglycone

The formation of the steviol aglycone from GGPP involves a series of cyclization and oxidation reactions. This part of the pathway shares common enzymes with the biosynthesis of gibberellins, a class of plant hormones.

-

GGPP to ent-copalyl pyrophosphate (CPP): The enzyme ent-copalyl pyrophosphate synthase (CPS) catalyzes the cyclization of GGPP to form ent-CPP.

-

ent-CPP to ent-kaurene: ent-kaurene synthase (KS) then converts ent-CPP to the tetracyclic diterpene, ent-kaurene.

-

ent-kaurene to ent-kaurenoic acid: This step involves a three-step oxidation of ent-kaurene at the C19 position, catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).

-

ent-kaurenoic acid to steviol: The final step in the formation of the aglycone is the hydroxylation of ent-kaurenoic acid at the C13 position by another cytochrome P450 enzyme, ent-kaurenoic acid hydroxylase (KAH).

Glycosylation of Steviol to this compound

The final and defining steps in this compound biosynthesis are the sequential glycosylation of the steviol aglycone. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone. In the context of steviol glycoside biosynthesis, two key UGTs from Stevia rebaudiana have been extensively studied and are homologous to the enzymes found in Rubus suavissimus:

-

Steviol to Steviolmonoside: The enzyme UDP-glycosyltransferase 85C2 (UGT85C2) catalyzes the transfer of a glucose molecule to the C13 hydroxyl group of steviol, forming steviolmonoside.[1][2]

-

Steviolmonoside to this compound: Subsequently, UDP-glycosyltransferase 74G1 (UGT74G1) adds a glucose molecule to the C19 carboxylic acid group of steviolmonoside, yielding this compound.[1][3][4]

Recent comparative transcriptome and metabolome analyses of Rubus suavissimus and the non-sweet Rubus chingii have identified three UGTs in Rubus that are associated with this compound biosynthesis: UGT85A57, UGT75L20, and UGT75T4. These enzymes have been shown to be capable of glycosylating steviol, suggesting their direct involvement in the this compound pathway in Rubus suavissimus.[5][6]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Quantitative Data on Key Enzymes

Precise quantitative data on the kinetics of the key enzymes in the this compound biosynthetic pathway are essential for metabolic engineering efforts. While comprehensive data for the specific Rubus suavissimus UGTs are still emerging, studies on the homologous enzymes from Stevia rebaudiana provide valuable insights.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |

| UGT85C2 | Steviol | 14.3 | - | - | - | [7] |

| UGT74G1 | Steviolmonoside | - | - | - | - | [3][4] |

| UGT76G1 * | Stevioside | - | - | 7.0-8.5 | 40 | [3] |

Note: UGT76G1 is involved in the further glycosylation of stevioside to rebaudioside A and is included for comparative purposes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as a secondary metabolite, is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.

Transcriptional Regulation

The expression of genes encoding the enzymes of the terpenoid biosynthesis pathway is controlled by various transcription factors (TFs). In plants, families of TFs such as WRKY, MYB, bHLH, and AP2/ERF are known to regulate the expression of genes in secondary metabolic pathways.[2] The recent transcriptome analysis of Rubus suavissimus suggests that the high accumulation of this compound is linked to the transcriptional upregulation of specific UGT genes (UGT85A57, UGT75L20, and UGT75T4).[5][6]

Hormonal and Environmental Regulation

Plant hormones such as jasmonates, salicylic acid, and gibberellins are known to influence the production of terpenoids. Abiotic stresses, including drought and salinity, can also trigger the expression of genes in the terpenoid pathway as part of the plant's defense mechanism.

Caption: Simplified model of the regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of UGTs in E. coli

This protocol describes the expression and purification of UGT enzymes for subsequent in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Protocol:

-

Gene Cloning: Synthesize the codon-optimized coding sequence of the target UGT and clone it into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10-20 column volumes of wash buffer.

-

Elute the His-tagged protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.

-

-

Buffer Exchange: Desalt the purified protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store the purified enzyme at -80°C.

Caption: Workflow for heterologous expression and purification of UGTs.

In Vitro UGT Enzyme Assay using HPLC

This protocol outlines a method to determine the activity of purified UGTs by quantifying the product formation using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified UGT enzyme

-

Substrate (e.g., steviol, steviolmonoside) dissolved in a suitable solvent (e.g., DMSO)

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC system with a C18 column and a UV or MS detector

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

-

Standards for substrates and products

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, UDP-glucose (e.g., 1 mM), and the substrate (e.g., 100 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified UGT enzyme to the reaction mixture.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of cold quenching solution (e.g., methanol).

-

Centrifuge the mixture at high speed to precipitate the enzyme.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Separate the substrate and product using a suitable gradient elution method.

-

Detect the compounds at an appropriate wavelength (e.g., 210 nm for steviol glycosides) or by mass spectrometry.

-

-

Quantification:

-

Generate a standard curve for the product using known concentrations.

-

Quantify the amount of product formed in the enzymatic reaction by comparing its peak area to the standard curve.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

Quantification of this compound and its Precursors by HPLC

This method is suitable for the analysis of this compound and its precursors in plant extracts or enzymatic reaction mixtures.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection: UV at 210 nm or Mass Spectrometry (MS)

-

Injection Volume: 10-20 µL

Conclusion

The biosynthetic pathway of this compound presents a fascinating example of plant secondary metabolism, involving a cascade of enzymatic reactions from central carbon metabolism to specialized glycosylation steps. While significant progress has been made in identifying the key enzymes and understanding their function, particularly through studies on the homologous pathway in Stevia rebaudiana and recent transcriptomic analyses of Rubus suavissimus, further research is needed to fully elucidate the regulatory networks and to obtain detailed kinetic parameters for the specific enzymes from Rubus. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and engineer the biosynthesis of this valuable natural sweetener. The continued investigation of this pathway holds great promise for the sustainable production of this compound and other steviol glycosides with improved taste profiles and beneficial health properties.

References

- 1. An Efficient Stevia rebaudiana Transformation System and In vitro Enzyme Assays Reveal Novel Insights into UGT76G1 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overexpression of SrUGT76G1 in Stevia alters major steviol glycosides composition towards improved quality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparative Metabolome and Transcriptome Analysis Revealed the Accumulative Mechanism of this compound in Chinese Sweet Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

Initial Pharmacological Screening of Rubusoside Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubusoside, a natural diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), has garnered significant attention in recent years for its potential therapeutic applications. Beyond its well-known use as a natural non-caloric sweetener, emerging evidence suggests a broad spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound extracts, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the underlying molecular mechanisms.

Pharmacological Activities and Mechanisms of Action

Initial pharmacological screenings have revealed that this compound exerts its effects through multiple pathways. Notably, its anti-inflammatory and anti-asthmatic actions are linked to the modulation of the NF-κB signaling pathway, while its anti-diabetic effects are associated with the activation of the AMP-activated protein kinase (AMPK) pathway.

Anti-inflammatory and Anti-asthmatic Effects

This compound has demonstrated significant anti-inflammatory and anti-asthmatic properties in preclinical models. In ovalbumin (OVA)-induced asthmatic mice, oral administration of this compound (50-300 mg/kg) attenuated airway hyperresponsiveness and reduced the infiltration of inflammatory cells into the bronchoalveolar lavage fluid (BALF)[1]. This was accompanied by a decrease in pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, IL-6, and IL-13 in the BALF[1]. Furthermore, this compound treatment led to a reduction in serum levels of OVA-specific IgE and IgG1[1]. Mechanistically, these effects are attributed to the suppression of the NF-κB signaling pathway in lung tissue[1].

Anti-diabetic Effects

In vivo studies using streptozotocin (STZ)-induced type 2 diabetic mice have shown that oral administration of this compound (100 and 200 mg/kg/day) for 10 weeks effectively reduces fasting blood glucose levels and improves glucose tolerance[2]. The underlying mechanism for this hypoglycemic effect is linked to the activation of the AMPK signaling pathway in the liver. This activation leads to the modulation of glucose transporter expression, specifically GLUT2 and GLUT4, thereby enhancing glucose uptake and utilization[2][3].

Cytotoxic and Anti-cancer Potential

While primarily investigated for its other therapeutic benefits, some studies have explored the cytotoxic effects of related steviol glycosides on various cancer cell lines. For instance, steviol glycoside has shown cytotoxic effects on MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 19 to 30 µM depending on the cell line and incubation time[4]. It is important to note that direct and comprehensive cytotoxic screening of this compound across a wide range of cancer cell lines is an area requiring further investigation.

Solubilizing Properties

An interesting characteristic of this compound is its ability to act as a solubilizing agent, enhancing the aqueous solubility of poorly soluble compounds. This property is particularly relevant for drug development, as it can improve the bioavailability of various therapeutic agents[5].

Quantitative Data Summary

The following tables summarize the key quantitative data from initial pharmacological screening studies of this compound and related compounds.

Table 1: In Vitro Cytotoxicity of Steviol Glycoside

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 24 | 30[4] |

| 48 | 24[4] | ||

| 72 | 22[4] | ||

| A2780 | Ovarian Cancer | 24 | 24[4] |

| 48 | 20[4] | ||

| 72 | 19[4] |

Table 2: In Vivo Anti-diabetic Effects of this compound in STZ-Induced Diabetic Mice

| Treatment Group | Dose (mg/kg/day) | Duration | Fasting Blood Glucose | Oral Glucose Tolerance Test (OGTT) |

| Control | - | 10 weeks | Normal | Normal |

| Diabetic Model | - | 10 weeks | Elevated | Impaired |

| This compound | 100 | 10 weeks | Significantly Reduced[2] | Improved[2] |

| This compound | 200 | 10 weeks | Significantly Reduced to near normal[2] | Significantly Improved[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the initial pharmacological screening of this compound extracts.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound extract. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of this compound that inhibits 50% of NO production) is then determined.

In Vivo Anti-diabetic Assay: Streptozotocin (STZ)-Induced Diabetic Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used. Diabetes is induced by a single intraperitoneal injection of a low dose of STZ (e.g., 150 mg/kg body weight) dissolved in citrate buffer.

-

Treatment Groups: Mice are divided into several groups: a non-diabetic control group, a diabetic control group (receiving vehicle), and diabetic groups treated with different doses of this compound (e.g., 100 and 200 mg/kg/day) administered orally by gavage.

-

Treatment Period: The treatment is carried out daily for a period of several weeks (e.g., 10 weeks).

-

Blood Glucose Monitoring: Fasting blood glucose levels are monitored weekly from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are then measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

Biochemical Analysis: At the end of the study, blood and tissue samples are collected for further analysis, including serum insulin levels and Western blot analysis of key proteins in the AMPK signaling pathway in liver tissue.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound extract and incubated for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is calculated.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for pharmacological screening.

Conclusion

The initial pharmacological screening of this compound extracts has unveiled a promising profile of therapeutic activities, particularly in the realms of anti-inflammatory and anti-diabetic applications. Its ability to modulate key signaling pathways such as NF-κB and AMPK underscores its potential as a lead compound for the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its efficacy in a broader range of disease models. This technical guide provides a foundational framework for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the difference between rubusoside and stevioside?

An In-depth Technical Guide to Rubusoside and Stevioside for Researchers and Drug Development Professionals

Introduction

This compound and stevioside are both naturally occurring high-intensity sweeteners belonging to the family of steviol glycosides. These diterpene glycosides are characterized by a common aglycone core, steviol, but differ in the number and arrangement of their constituent glucose units. This structural variance significantly influences their physicochemical properties, sensory profiles, and metabolic fates. While stevioside is the most abundant steviol glycoside in the leaves of Stevia rebaudiana, this compound is the principal sweetening compound in the Chinese sweet tea plant, Rubus suavissimus[1]. This guide provides a detailed technical comparison of this compound and stevioside, focusing on their chemical structures, biosynthesis, sensory characteristics, metabolism, and safety profiles, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and stevioside lies in their glycosidic substitution. Both share the same steviol backbone. This compound has two glucose units: one attached at the C13 hydroxyl group and another at the C19 carboxyl group. Stevioside possesses a total of three glucose units; it is structurally identical to this compound with the addition of a second glucose molecule to the glucose at the C13 position, forming a sophorose residue.

Caption: Chemical structures of this compound, Stevioside, and their common aglycone, Steviol.

These structural distinctions lead to notable differences in their physicochemical properties, which are summarized in the table below.

| Property | This compound | Stevioside |

| Molecular Formula | C₃₂H₅₀O₁₃ | C₃₈H₆₀O₁₈ |

| Molar Mass | 642.7 g/mol | 804.9 g/mol |

| Melting Point | Not well-documented | 198-239 °C |

| Water Solubility | Higher than stevioside; acts as a solubilizing agent | ~4 g/L; less soluble in water |

Biosynthesis of this compound and Stevioside

The biosynthesis of all steviol glycosides originates from the diterpenoid pathway in the plant's chloroplasts and endoplasmic reticulum. The process begins with the synthesis of geranylgeranyl diphosphate (GGPP), which is then cyclized to form ent-kaurene. A series of oxidative steps convert ent-kaurene into the aglycone steviol. The diversification of steviol glycosides occurs in the cytosol through the action of UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the steviol core.

The synthesis of both this compound and stevioside follows a common pathway up to the formation of steviolmonoside (steviol with one glucose at C13). From this point, their paths diverge:

-

This compound Formation: A UGT attaches a glucose molecule to the C19 carboxyl group of steviolmonoside.

-

Stevioside Formation: The pathway proceeds from steviolmonoside to steviolbioside (with a second glucose added to the first at C13). Subsequently, a UGT glycosylates the C19 carboxyl group to yield stevioside.

Caption: Simplified biosynthetic pathway of this compound and Stevioside from Steviol.

Sensory Profile: Sweetness and Aftertaste

The sensory characteristics of this compound and stevioside are a critical aspect of their application as sweeteners. While both are significantly sweeter than sucrose, they exhibit distinct profiles, particularly concerning aftertaste.

| Sensory Attribute | This compound | Stevioside |

| Sweetness Intensity | ~115-143 times sweeter than sucrose | ~210-300 times sweeter than sucrose |

| Aftertaste | Slight bitter aftertaste | Pronounced bitterness and a licorice-like or metallic aftertaste[2][3][4] |

The more complex glycosylation of stevioside is believed to contribute to its more pronounced bitter and off-flavor notes compared to this compound. For many steviol glycosides, a lingering bitter aftertaste has been described[5]. The bitter taste of stevioside is mediated by two bitter receptors, hTAS2R4 and hTAS2R14[6].

Experimental Protocols

Extraction and Purification of Steviol Glycosides

A general methodology for the extraction and purification of steviol glycosides from plant material involves the following steps:

-

Extraction: Dried and powdered leaves are extracted with hot water.

-

Clarification: The aqueous extract is clarified to remove pigments and other impurities.

-

Adsorption Chromatography: The clarified extract is passed through an adsorption resin column, which traps the steviol glycosides.

-

Elution: The resin is washed with a solvent alcohol (e.g., methanol or ethanol) to release the glycosides.

-

Purification: The eluted glycoside mixture can be further purified using ion-exchange resins.

-

Crystallization and Drying: The final product is obtained by recrystallization from methanol or aqueous ethanol and may be spray-dried[7][8].

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of individual steviol glycosides is typically performed using HPLC. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established standardized methods.

-

Column: A reverse-phase C18 column (e.g., Capcell Pak C18) is commonly used[9].

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mmol/L sodium phosphate) is employed[9].

-

Detection: UV detection at 210 nm is standard for these compounds[9].

-

Quantification: The concentration of each glycoside is determined by comparing the peak area to that of a certified reference standard.

Caption: General experimental workflow for the quantification of steviol glycosides by HPLC.

Metabolism and Safety

The metabolic fate of steviol glycosides is a key determinant of their safety profile. In humans, neither this compound nor stevioside is absorbed intact through the upper gastrointestinal tract[2]. Upon reaching the colon, the gut microbiota hydrolyzes these glycosides to their common aglycone, steviol[10][11].

Steviol is then absorbed into the bloodstream, metabolized in the liver primarily into steviol glucuronide, and subsequently excreted in the urine[2][12]. Studies have shown that there is no accumulation of steviol or its metabolites in the body[12]. Because all steviol glycosides are metabolized to steviol, the safety data for well-studied compounds like stevioside and rebaudioside A are considered applicable to other steviol glycosides, including this compound[13][14].

Regulatory bodies such as the European Food Safety Authority (EFSA) and JECFA have established an Acceptable Daily Intake (ADI) for steviol glycosides of 4 mg/kg of body weight per day, expressed as steviol equivalents[7][13][15][16][17]. Extensive toxicological studies have concluded that steviol glycosides are not carcinogenic, genotoxic, or associated with any reproductive or developmental toxicity[13][14].

Conclusion

This compound and stevioside, while sharing a common steviol core, exhibit significant differences stemming from their distinct glycosylation patterns. Stevioside, with its additional glucose unit, has a higher molecular weight and is intensely sweet but is often accompanied by a noticeable bitter aftertaste. This compound is less sweet but generally possesses a more favorable taste profile. Their biosynthesis follows a shared pathway that diverges at the final glycosylation steps. Both are considered safe for consumption, as they are metabolized by gut microbiota to steviol, which is then efficiently eliminated from the body. For researchers and drug development professionals, understanding these nuanced differences is crucial for the targeted application of these natural sweeteners in food, beverage, and pharmaceutical formulations.

References

- 1. Structure-Dependent Activity of Plant-Derived Sweeteners [mdpi.com]

- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oobli.com [oobli.com]

- 4. Clues from stevia promise sweetness without aftertaste - Futurity [futurity.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of the glycosidic sweeteners, stevia mixture and enzymatically modified stevia in human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism [purecircle.com]

- 13. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]

- 14. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]

- 15. Safety evaluation of glucosylated steviol glycosides as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revised exposure assessment of steviol glycosides (E 960) | EFSA [efsa.europa.eu]

- 17. WHO | JECFA [apps.who.int]

Exploring the mechanism of action for rubusoside's bioactivity.

A Technical Guide to the Bioactive Mechanisms of Rubusoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural diterpene glycoside primarily extracted from the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is gaining significant attention in the scientific community for its diverse pharmacological activities.[1][2] Initially recognized as a non-caloric sweetener, emerging research has illuminated its potential as a therapeutic agent with anti-inflammatory, metabolic regulatory, and antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bioactivity. It summarizes key signaling pathways, presents quantitative data from preclinical studies, and details the experimental protocols used to elucidate these effects, offering a comprehensive resource for researchers in pharmacology and drug development.

Metabolic Regulatory Mechanisms

This compound has demonstrated significant potential in modulating glucose and lipid metabolism, positioning it as a candidate for managing metabolic disorders such as type 2 diabetes mellitus (T2DM) and obesity.[3][4] Its action is multi-targeted, primarily involving the activation of key metabolic sensors and the regulation of downstream pathways.

Activation of the AMPK Signaling Pathway

A central mechanism for this compound's hypoglycemic effect is the activation of Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4][5] In animal models of T2DM, oral administration of this compound led to increased phosphorylation of AMPK in the liver.[4][6] Activated AMPK subsequently modulates the expression of glucose transporters; it enhances the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into tissues, and downregulates GLUT2 in the liver, which helps control hepatic glucose output.[4] This dual action contributes significantly to lowering fasting blood glucose and improving glucose tolerance.[4]

Caption: this compound activates AMPK, leading to improved glucose homeostasis.

Modulation of PPARγ/α and Lipid Metabolism

This compound has been shown to alleviate lipid metabolism disorders in high-fat diet (HFD)-induced obese mice.[3] The mechanism involves the dual agonism of peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα).[3] this compound upregulates the expression of both PPARγ and PPARα, which are critical transcription factors in adipogenesis and fatty acid oxidation, respectively.[3]

Concurrently, it downregulates the expression of galectin-3 (Lgals3) and mitogen-activated protein kinase interacting serine/threonine kinase-2 (Mknk2).[3] Furthermore, this compound modulates the activity of PPARγ through site-specific phosphorylation mediated by p38 Mitogen-Activated Protein Kinase (p38MAPK) and Extracellular Regulated Protein Kinases 1/2 (ERK1/2).[3] This complex interplay helps reduce weight gain, dyslipidemia, and hepatic steatosis.[3]

Caption: this compound modulates lipid metabolism via PPAR and MAPK pathways.

Inhibition of Glucose Transporters and Protection Against Lipotoxicity

Beyond pathway modulation, this compound directly interferes with glucose transport. It has been shown to inhibit the human glucose transporter 1 (GLUT1) and the fructose transporter (GLUT5) with IC50 values of 4.6 mM and 6.7 mM, respectively.[7] Additionally, this compound protects pancreatic beta-cells from lipotoxicity, a key factor in the pathogenesis of diabetes.[8] In INS-1 insulinoma cells, concentrations of 50 to 200 µM of this compound prevented cell damage induced by high levels of palmitic acid.[7][8] Metabolomics analysis revealed that this protective effect is associated with the regulation of metabolic pathways such as pentose and glucuronate interconversions and glycerophospholipid metabolism.[8]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many metabolic and autoimmune diseases. This compound exhibits potent anti-inflammatory activities by targeting core inflammatory signaling cascades.[2][9]

Inhibition of NF-κB and MAPK Signaling Pathways

The primary anti-inflammatory mechanism of this compound involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10][11] In models of inflammation, such as ovalbumin-induced asthma or LPS-stimulated macrophages, this compound treatment inhibits the activation of NF-κB.[9][10] This prevents its translocation to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[10][12]

Simultaneously, this compound suppresses the phosphorylation and activation of key MAP kinases, specifically p38 and JNK, which are also critical for the production of inflammatory cytokines.[11]

Caption: this compound inhibits NF-κB and MAPK pathways to reduce inflammation.

Modulation of Gut Barrier Integrity

In a model of low-grade chronic inflammation induced by lipopolysaccharide (LPS), supplementation with an extract from Rubus suavissimus (of which this compound is a major component) was found to preserve intestinal barrier integrity.[13] This was achieved by upregulating the expression of tight junction proteins, including zonula occluden-1 (ZO-1) and junctional adhesion molecule-1 (JAMA), as well as mucin-4 (MUC-4).[13] By strengthening the gut barrier, the extract helps prevent systemic inflammation and the subsequent onset of metabolic disorders.[13]

Antioxidant Activity via Nrf2 Pathway

While direct studies on this compound's effect on the Nrf2 pathway are limited, research on structurally similar steviol glycosides, such as Rebaudioside A, provides strong evidence for a likely mechanism. Rebaudioside A protects cells from oxidative injury by activating the Nuclear factor erythroid-derived 2-like 2 (Nrf2) signaling pathway.[14]

Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14][15] This induces the expression of phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.[14] Given the structural and functional similarities among steviol glycosides, it is highly plausible that this compound shares this Nrf2-mediated antioxidant mechanism.

Caption: this compound likely activates the Nrf2 pathway for antioxidant defense.

Summary of Quantitative Data

The following table summarizes key quantitative data from preclinical studies investigating the bioactivity of this compound.

| Parameter | Value | Model System | Bioactivity | Reference |

| IC₅₀ (GLUT1 Inhibition) | 4.6 mM | Recombinant Human Transporter | Anti-diabetic | [7] |

| IC₅₀ (GLUT5 Inhibition) | 6.7 mM | Recombinant Human Transporter | Anti-diabetic | [7] |

| Effective Concentration | 50 - 200 µM | INS-1 Mouse Insulinoma Cells | Protection from Lipotoxicity | [7] |

| Effective Dosage (in vivo) | 100 - 200 mg/kg/day | T2DM Mice | Anti-diabetic | [4] |

| Effective Dosage (in vivo) | 50 - 300 mg/kg | OVA-induced Asthma Mice | Anti-inflammatory | [9] |

Key Experimental Protocols

The mechanisms described in this guide were elucidated using a range of standardized in vivo and in vitro experimental models.

In Vivo T2DM Mouse Model

This protocol is used to assess the anti-diabetic and metabolic regulatory effects of this compound.

-

Model Induction: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 4-8 weeks to induce insulin resistance. A single low-dose intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is then administered to induce partial beta-cell damage, establishing a T2DM model.[4][6]

-

Treatment: Mice are randomly assigned to groups: control (vehicle), model, positive control (e.g., metformin), and this compound treatment groups (e.g., 100 and 200 mg/kg/day). This compound is administered daily via oral gavage for a period of 8-10 weeks.[4]

-

Endpoint Analysis:

-

Metabolic Parameters: Fasting blood glucose, body weight, and oral glucose tolerance tests (OGTT) are monitored weekly. At the end of the study, serum is collected for lipid profile analysis (triglycerides, total cholesterol).

-

Tissue Collection: Liver and adipose tissues are harvested for histopathological analysis (H&E staining for steatosis) and molecular analysis.

-

Molecular Analysis: Western blotting is performed on liver tissue lysates to quantify the protein expression levels and phosphorylation status of key targets like AMPK, p-AMPK, GLUT2, and GLUT4.[4][6]

-

Caption: A typical experimental workflow for evaluating this compound in a T2DM mouse model.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol is used to investigate the direct anti-inflammatory effects of this compound on immune cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent, which serves as an indicator of iNOS activity.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene and Protein Expression: Cells are lysed to extract total RNA or protein. RT-qPCR is used to measure the mRNA levels of iNOS, COX-2, and cytokines. Western blotting is used to determine the protein levels and phosphorylation status of key signaling molecules like IκBα, p65 (NF-κB), p38, and JNK.[11]

-

Conclusion

This compound exhibits a compelling profile of bioactivities relevant to the treatment of metabolic and inflammatory diseases. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as AMPK, PPAR, NF-κB, and MAPK. The ability to simultaneously improve glucose homeostasis, regulate lipid metabolism, and suppress inflammation highlights its therapeutic potential. The data and protocols presented herein provide a solid foundation for further research, including optimization for bioavailability, investigation into additional molecular targets, and progression towards clinical evaluation.

References

- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a Natural Sucrose Substitute, on Streptococcus mutans Biofilm Cariogenic Potential and Virulence Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Sugar Sweetener this compound Alleviates Lipid Metabolism Disorder In Vivo and In Vitro by Targeting PPARγ/α, Lgals3, and Mknk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolomics analysis of the protective effect of this compound on palmitic acid-induced lipotoxicity in INS-1 cells using UPLC-Q/TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Chinese Sweet Leaf Tea (Rubus suavissimus) Mitigates LPS-Induced Low-Grade Chronic Inflammation and Reduces the Risk of Metabolic Disorders in a C57BL/6J Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Physicochemical Landscape of Rubusoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure rubusoside, a naturally occurring diterpenoid glycoside of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Executive Summary

This compound, a steviol glycoside primarily found in the leaves of the Chinese sweet tea plant (Rubus suavissimus S. Lee), is gaining significant attention for its potential applications in the pharmaceutical and food industries.[1][2] As a non-caloric natural sweetener, it presents a promising alternative to artificial sweeteners.[2] Beyond its sweetness, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, and has been shown to modulate key signaling pathways.[3] This guide serves as a centralized resource for the fundamental physicochemical characteristics of pure this compound to support ongoing research and development efforts.

Core Physicochemical Properties

The fundamental physical and chemical properties of pure this compound are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White powder/crystalline solid | [4] |

| Molecular Formula | C₃₂H₅₀O₁₃ | [1][4][5][6] |

| Molecular Weight | 642.73 g/mol | [4][6] |

| CAS Number | 64849-39-4 | [1][4][7] |

| Melting Point | 185 - 189 °C | [8] |

| Optical Rotation | Specific value not readily available in the cited literature. | |

| Hygroscopicity | Reported to be hygroscopic in DMSO solutions. | [3] |

Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | - | [9] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (up to 110 mg/mL with ultrasonic assistance) | Hygroscopic nature of DMSO can impact solubility. | [3][9] |

| Ethanol | 10 mg/mL | - | [9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | - | [9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Clear solution. | [10] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Clear solution. | [10] |

| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Clear solution. | [10] |

Stability and Degradation

This compound's stability is influenced by pH and temperature. Under strong acidic conditions and elevated temperatures, it is known to degrade. A study on its degradation under acidic conditions identified several degradation products through NMR and mass spectrometry.[5] In simulated gastric fluid, this compound has been observed to degrade to 4'-demethylepipodophyllotoxin-beta-d-glucoside and 4'-demethylepipodophyllotoxin.[6]

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and analysis of this compound, as well as for the determination of some of its biological activities.

Isolation and Purification of this compound

A common method for obtaining high-purity this compound from its natural source, Rubus suavissimus, involves several key steps:

-

Extraction: The dried leaves of Rubus suavissimus are typically extracted with boiling water.[8]

-

Pre-purification: The aqueous extract is passed through a macroporous adsorbent resin column (e.g., HP-20) to adsorb the glycosides. Elution is then carried out with an ethanol-water mixture (e.g., 90% ethanol).[8]

-

Decoloration: The eluate is concentrated to remove ethanol and then passed through an anion-exchange resin to remove pigments.[8]

-

Chromatographic Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is often used with a mobile phase of methanol and water.[8]

-

Crystallization: The purified fractions are concentrated, and this compound is crystallized, often from methanol, to yield a high-purity product.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and quantification of this compound can be determined using HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a sodium phosphate buffer at a slightly acidic pH (e.g., pH 2.6).[4] The elution can be isocratic.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40 °C.[4]

-

Detection: Detection is carried out by monitoring the UV absorbance at 210 nm.[11]

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the structural confirmation of this compound and its degradation products.

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or pyridine-d₅.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For 2D NMR, experiments like COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure of the molecule.[12]

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to elucidate the complete structure of the molecule.[12]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is commonly used to evaluate the antioxidant potential of natural compounds.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. This solution has a deep violet color.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with methanol instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Visible spectrophotometer.[13]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[14]

Biological Activity and Signaling Pathways

This compound has been shown to interact with several key signaling pathways, contributing to its observed biological effects.

AMPK Signaling Pathway

This compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to a decrease in blood glucose levels and protect against oxidative stress. This pathway is a key target in the research of type 2 diabetes.

NF-κB Signaling Pathway

This compound has also been shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.[3][10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and purification of this compound from its plant source.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of pure this compound. The presented data and protocols are intended to facilitate further research into the potential therapeutic and industrial applications of this promising natural compound. As research progresses, a more detailed understanding of its properties and biological activities will undoubtedly emerge.

References

- 1. This compound | C32H50O13 | CID 24721373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation products of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. standards.chromadex.com [standards.chromadex.com]

- 8. journal.buct.edu.cn [journal.buct.edu.cn]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

Rubusoside Solubility Profile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of rubusoside, a natural diterpene glycoside of interest to researchers, scientists, and drug development professionals. This document outlines this compound's solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound, a natural sweetener and potential pharmaceutical agent, exhibits a varied solubility profile depending on the solvent system. Understanding its solubility is critical for its application in research and drug development. This guide consolidates available solubility data, provides detailed methodologies for its determination, and offers a visual representation of the experimental workflow to aid in laboratory practices.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. However, information from various sources provides valuable insights into its solubility characteristics.

Table 1: Reported Solubility of this compound

| Solvent System | Temperature (°C) | Reported Solubility | Unit | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 | mg/mL | |

| Dimethylformamide (DMF) | Not Specified | 20 | mg/mL | |

| Ethanol | Not Specified | 10 | mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 10 | mg/mL | |

| Water | Not Specified | Slightly Soluble | - | [1] |

| Methanol | Not Specified | Slightly Soluble | - | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.75 | mg/mL | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.75 | mg/mL | [1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.75 | mg/mL | [1] |

Note: "Slightly Soluble" is a qualitative description and does not represent a quantitative value.

Given the limited specific data for this compound, the solubility of structurally similar steviol glycosides, stevioside and rebaudioside A, can provide valuable comparative insights. A study on these compounds in water, ethanol, and their mixtures at various temperatures offers a useful reference.[2][3][4]

Table 2: Solubility of Stevioside and Rebaudioside A in Ethanol and Water (for reference) [2][3][4]

| Solvent (Ethanol:Water w/w) | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) |

| 100:0 | 5 | 40.5 | 3.6 |

| 100:0 | 50 | 281.3 | 3.7 |

| 0:100 | 5 | 4.7 | 5.0 |

| 0:100 | 50 | 6.3 | 6.6 |

| 70:30 | 5 | 42.2 | 56.2 |

| 70:30 | 50 | 310.3 | 213.7 |

| 30:70 | 5 | 4.5 | 7.1 |

| 30:70 | 50 | 177.8 | 156.8 |

Experimental Protocols

The following section details a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification. This method is considered the gold standard for solubility measurement.[5][6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

pH meter (for aqueous solutions)

Shake-Flask Solubility Determination Protocol

-

Preparation of Solvent: Prepare the desired solvent or solvent mixture. For aqueous solutions, adjust the pH to the desired value.

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-